molecular formula C13H11N3O3 B4184148 [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID

[4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID

Cat. No.: B4184148
M. Wt: 257.24 g/mol
InChI Key: IXTIUOXYAHWKHR-UHFFFAOYSA-N
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Description

[4-(Pyrazine-2-amido)phenyl]acetic Acid is a chemical hybrid designed for advanced antimicrobial research, integrating a pyrazinecarboxamide moiety with a phenylacetic acid linker. The pyrazine-2-carboxamide (pyrazinamide) core is a well-established first-line antitubercular prodrug, activated within Mycobacterium tuberculosis to pyrazinoic acid, which is believed to interfere with bacterial fatty acid synthesis and energy metabolism . This core structure's efficacy is demonstrated by its critical role in shortening treatment regimens for active tuberculosis . Recent scientific explorations indicate that novel amide derivatives of pyrazine-2-carboxylic acid exhibit significant promise in antimycobacterial studies. Structural modifications, particularly those enhancing lipophilicity, have been shown to improve activity against Mycobacterium tuberculosis . The incorporation of a phenylacetic acid spacer in this compound is a strategic design choice, potentially improving solubility and providing a versatile handle for further chemical conjugation or prodrug development, as phenylacetic acid is a known metabolite and a building block in pharmaceutical chemistry . Therefore, this compound serves as a valuable chemical tool for medicinal chemists and microbiologists investigating new therapeutic agents against tuberculosis and other bacterial infections. Researchers can utilize this compound to study structure-activity relationships (SAR), develop novel analogs to combat drug-resistant strains, and probe the mechanisms of action of pyrazine-based therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(pyrazine-2-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12(18)7-9-1-3-10(4-2-9)16-13(19)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTIUOXYAHWKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of 4 Pyrazine 2 Amido Phenyl Acetic Acid

Strategic Approaches to the Core [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID Structure

The construction of the target molecule hinges on the efficient formation of the central amide bond linking the pyrazine (B50134) and phenylacetic acid moieties.

A retrosynthetic analysis of this compound identifies the most logical disconnection at the amide bond. This bond can be formed through the reaction of a pyrazine-2-carboxylic acid derivative and a 4-aminophenylacetic acid derivative. This approach simplifies the synthesis into the preparation of two key precursors.

Figure 1: Retrosynthetic Disconnection of this compound

This primary disconnection suggests that the core synthesis will involve an amide coupling reaction. Further disconnections of the precursors would lead to commercially available starting materials.

The crucial step in the synthesis is the formation of the amide linkage. Several standard and advanced methodologies can be employed for this transformation.

Acid Chloride-Amine Condensation: A classic and robust method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride derivative, pyrazine-2-carbonyl chloride. prepchem.comnih.govnih.gov This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-aminophenylacetic acid or its ester derivative in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. nih.govyoutube.com

Coupling Reagents: Modern synthetic chemistry offers a variety of coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare the acid chloride. rjpbcs.com These reagents activate the carboxylic acid in situ. Common examples include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. rjpbcs.com These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. rjpbcs.com

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and TBTU are highly effective for coupling. rjpbcs.com

Propylphosphonic Anhydride (B1165640) (T3P®): This reagent is known for its high efficiency and clean reaction profiles in amide synthesis. rjpbcs.com

Yamaguchi Esterification/Amidation: This method involves the formation of a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, which then reacts with the amine in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netproquest.com

The choice of method depends on factors such as the scale of the reaction, the presence of other functional groups, and desired yield.

Table 1: Comparison of Amide Bond Formation Methods

Method Activating Agent Advantages Disadvantages Citations
Acid Chloride Thionyl Chloride, Oxalyl Chloride High reactivity, cost-effective Harsh conditions, potential for side reactions prepchem.comnih.govnih.govyoutube.com
Carbodiimide Coupling DCC, EDCI Mild conditions, high yield Byproduct removal can be difficult (DCU) rjpbcs.com
Phosphonium/Uronium Salts PyBOP, HBTU, TBTU High efficiency, rapid reactions Higher cost, potential allergens rjpbcs.com
Phosphonic Anhydride T3P® Clean reactions, easy workup Reagent cost rjpbcs.com

The acetic acid functional group requires consideration during the synthesis. To avoid side reactions during the amide coupling, the carboxylic acid of the phenylacetic acid moiety is often protected as an ester (e.g., methyl or ethyl ester). google.com This protecting group can then be removed in a final step via hydrolysis (using a base like NaOH or LiOH, followed by acidification) to yield the final product.

Alternatively, if the free acid is used directly in the coupling reaction, selective activation of the pyrazine carboxylic acid is necessary, or a di-amidation product could potentially form, though this is less likely due to the lower reactivity of the phenylacetic acid compared to the aromatic pyrazine carboxylic acid.

The pyrazine ring can be modified prior to coupling to generate analogues. Substituents can be introduced on the pyrazine ring, for example, through halogenation or alkylation of pyrazine-2-carboxylic acid or its precursors. nih.govresearchgate.netmdpi.com For instance, 5-tert-butyl or 6-chloro-pyrazine-2-carboxylic acids are common starting points for creating derivatives with altered electronic properties and lipophilicity. nih.govresearchgate.netmdpi.com

Synthesis of Key Intermediates and Precursors

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

Pyrazine-2-carboxylic acid: This precursor is commercially available. It can also be synthesized through various methods, including the oxidation of 2-methylpyrazine. Substituted pyrazine-2-carboxylic acids can be prepared through more complex multi-step sequences. google.com

4-Aminophenylacetic acid: This is also a commercially available starting material. Its synthesis can be achieved from 4-nitrophenylacetic acid by reduction of the nitro group. The amino group is a key handle for the amide coupling reaction. For synthetic ease, often the ethyl or methyl ester of 4-aminophenylacetic acid is used. google.com

A general procedure for synthesizing the acid chloride of pyrazine-2-carboxylic acid involves refluxing the acid with thionyl chloride in an inert solvent like methylene (B1212753) chloride, sometimes with a catalytic amount of dimethylformamide (DMF). prepchem.com

Derivatization and Analogues Synthesis

The core structure of this compound is a versatile scaffold for the synthesis of a wide range of analogues. Derivatization can be achieved by:

Varying the Pyrazine Moiety: Using substituted pyrazine-2-carboxylic acids (e.g., with chloro, methyl, or tert-butyl groups) allows for systematic exploration of the structure-activity relationship. nih.govrsc.org

Modifying the Phenyl Ring: Introducing substituents on the phenyl ring of the 4-aminophenylacetic acid precursor can modulate the compound's properties.

Altering the Acetic Acid Side Chain: The acetic acid group can be esterified or converted to other functional groups to create a library of related compounds.

For example, a series of substituted N-phenylpyrazine-2-carboxamides have been synthesized by condensing various substituted anilines with pyrazine-2-carbonyl chloride derivatives. rsc.orgnih.gov This same strategy can be applied using derivatives of 4-aminophenylacetic acid to generate a focused library around the target molecule.

Table 2: List of Compounds

Compound Name
This compound
Pyrazine-2-carboxylic acid
4-Aminophenylacetic acid
Pyrazine-2-carbonyl chloride
Thionyl chloride
Oxalyl chloride
Pyridine
Triethylamine
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
1-Hydroxybenzotriazole (HOBt)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU)
N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uroniumtetrafluoroborate (TBTU)
Propylphosphonic anhydride (T3P®)
2,4,6-Trichlorobenzoyl chloride
4-Dimethylaminopyridine (DMAP)
Methyl [4-(pyrazine-2-amido)phenyl]acetate
Ethyl [4-(pyrazine-2-amido)phenyl]acetate
Sodium hydroxide (B78521) (NaOH)
Lithium hydroxide (LiOH)
5-tert-Butylpyrazine-2-carboxylic acid
6-Chloropyrazine-2-carboxylic acid
2-Methylpyrazine
4-Nitrophenylacetic acid
Dimethylformamide (DMF)
N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide
N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide

Exploration of Substituent Effects on Pyrazine and Phenyl Moieties

The introduction of various substituents onto the pyrazine and phenyl rings of the core molecule is a key strategy for systematically altering its characteristics. The electronic and steric nature of these substituents can significantly influence the molecule's reactivity, lipophilicity, and biological interactions. nih.gov

Research into related substituted N-phenylpyrazine-2-carboxamides demonstrates the importance of these modifications. rsc.orgnih.gov For instance, the synthesis of pyrazine-2-carboxylic acid amides with halogenated, alkylated, or alkoxylated anilines has been explored to establish structure-activity relationships (SAR). nih.govrsc.org In one such study, substituting a phenyl ring with groups like trifluoromethyl, bromo, or iodo resulted in compounds with significantly different activity profiles compared to the unsubstituted parent compound. rsc.org

The general approach involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a substituted aniline (B41778) derivative. nih.gov This allows for a wide range of derivatives to be synthesized. The goal is often to understand how factors like lipophilicity, which is heavily influenced by the substituents, correlate with the compound's activity. nih.gov For example, the introduction of a tert-butyl group on the pyrazine ring or halogens on the aniline ring can drastically alter the compound's properties. nih.gov

Table 1: Examples of Substituent Effects on Related Pyrazine-2-Carboxamides

Substituent on Phenyl Ring Substituent on Pyrazine Ring Observed Impact Reference
4-(trifluoromethyl) Unsubstituted Enhanced antimycobacterial activity compared to standard. rsc.org
2-bromo-3-methyl Unsubstituted Enhanced antimycobacterial activity compared to standard. rsc.org
4-bromo Unsubstituted Potent antitubercular activity in a piperazine-linked series. nih.gov

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime target for chemical modification to produce esters, amides, and other derivatives. These transformations can alter the compound's solubility, stability, and pharmacokinetic properties.

Standard synthetic protocols can be employed for these modifications.

Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl or ethyl esters) by reacting it with an alcohol in the presence of an acid catalyst.

Amidation: The formation of amides can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using peptide coupling reagents. Propyl phosphonic anhydride (T3P) has been identified as an efficient coupling reagent for synthesizing amides from pyrazine-2-carboxylic acids and various amines. rjpbcs.com This method is valued for its economic efficiency, especially in larger-scale syntheses. rjpbcs.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

These modifications are crucial in the development of prodrugs, where the active compound is released under specific physiological conditions. For example, pyrazinamide (B1679903) itself is a prodrug that is converted to its active form, pyrazinoic acid, by an amidase enzyme. nih.gov

Advanced Synthetic Methodologies

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced methodologies are being explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of heterocyclic compounds like pyrazine derivatives, microwave irradiation often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. researchgate.netlongdom.orgmdpi.com

In the synthesis of related heterocyclic systems, such as pyrazolines and thieno[3,2-d]pyrimidines, microwave-assisted methods have been shown to be superior. longdom.orgnih.gov For instance, cyclocondensation reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave heating. nih.govlongdom.org The application of microwave energy facilitates the efficient synthesis of pyrazine-based structures by promoting rapid and uniform heating of the reaction mixture. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Reaction Type Conventional Method Microwave-Assisted Method Advantage of Microwave Reference
Cyclocondensation Reflux for 5 hours Irradiation for minutes Reduced reaction time, higher yield nih.gov
Pyrazoline Synthesis Refluxing with glacial acetic acid Microwave irradiation (MWI) Lesser reaction time longdom.org

Catalytic Approaches (e.g., Palladium-Catalyzed Coupling Reactions)

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offer a versatile and efficient route to constructing the core amide bond of this compound and its analogs. nih.gov Reactions such as the Buchwald-Hartwig amination are instrumental in forming carbon-nitrogen (C-N) bonds. nih.govresearchgate.net

This approach could involve coupling a halogenated pyrazine (e.g., 2-chloropyrazine) with a derivative of 4-aminophenylacetic acid. The use of a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the formation of the desired amide linkage. rjpbcs.com This methodology has been successfully applied to the synthesis of various complex pyrazine-containing molecules and other heteroannulated indolopyrazines. nih.govnih.gov These catalytic systems are often highly efficient, allowing for the synthesis of complex molecules under relatively mild conditions. nih.gov

Spectroscopic and Analytical Characterization Techniques for Synthetic Products

The structural confirmation of this compound and its synthetic derivatives relies on a combination of spectroscopic and analytical techniques. jconsortium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. rsc.org In the ¹H NMR spectrum, characteristic signals would include those for the protons on the pyrazine and phenyl rings in the aromatic region, a singlet for the methylene (-CH₂) protons of the acetic acid moiety, and a broad singlet for the amide (N-H) proton. rsc.orgjconsortium.com The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the carbons of the aromatic rings and the aliphatic methylene group. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. jconsortium.com The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, and strong C=O stretching vibrations for both the amide and carboxylic acid carbonyl groups. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compound by providing a highly accurate measurement of its molecular weight. mdpi.com

Chromatography: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of reactions and assess the purity of the final product. jconsortium.com

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Features Reference
¹H NMR Signals in the aromatic region (δ 7.0-9.5 ppm) for phenyl and pyrazine protons; singlet for -CH₂- protons; broad singlet for amide N-H proton. rsc.orgnih.govjconsortium.com
¹³C NMR Signals for two carbonyl carbons (amide and acid, δ 160-175 ppm); signals for aromatic carbons; signal for aliphatic -CH₂- carbon. rsc.orgmdpi.com
FT-IR (cm⁻¹) N-H stretch (~3300-3100 cm⁻¹); broad O-H stretch (~3300-2500 cm⁻¹); C=O stretch (amide, ~1680 cm⁻¹); C=O stretch (acid, ~1710 cm⁻¹). jconsortium.commdpi.com

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁N₃O₃). | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Preclinical Biological Efficacy

The preclinical biological efficacy of analogues of [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID is intricately linked to specific structural modifications. Research into related N-phenylpyrazine-2-carboxamides and other pyrazinamide (B1679903) derivatives has provided significant insights into the impact of various substituents on their antimycobacterial activity.

Key structural components that have been systematically varied include substituents on the pyrazine (B50134) ring, modifications of the amide linker, and alterations to the phenylacetic acid moiety. For instance, the introduction of different groups on the pyrazine ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Studies on N-phenylpyrazine-2-carboxamides have shown that substitutions on the phenyl ring play a crucial role in determining antimycobacterial potency. For example, the position and nature of substituents such as halogens and alkyl groups can lead to substantial changes in activity. It has been observed that certain substitution patterns on the phenyl ring enhance the inhibitory effects against various bacterial strains.

In a series of synthesized N-arylpyrazine-2-carboxamides, the biological activity was found to be highly dependent on the substitution pattern of the aniline (B41778) ring. The presence of specific substituents at particular positions led to a marked increase in antimycobacterial efficacy. For instance, some derivatives with specific halogen and methyl substitutions on the phenyl ring exhibited significantly higher activity compared to the parent compound.

The following table summarizes the preclinical biological efficacy of a series of N-phenyl-pyrazine-2-carboxamide derivatives, which are structurally related to this compound.

CompoundSubstituent on Phenyl RingBiological Activity (e.g., MIC in µg/mL)
14-H128
24-CH364
34-Cl32
43-Cl, 4-CH316
53-I, 4-CH38

Furthermore, modifications to the linker between the pyrazine and phenyl rings, such as altering the amide bond, have also been explored. These changes can affect the molecule's conformational flexibility and hydrogen bonding capacity, which are critical for target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR studies are instrumental in predicting the activity of novel derivatives and in understanding the physicochemical properties that govern their efficacy.

A QSAR model is typically represented by an equation that links biological activity to a set of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In a relevant QSAR study on a series of pyrazinoic acid esters, which are structurally related to the target compound, several key descriptors were identified as being important for their antimycobacterial activity. nih.gov The developed model utilized a combination of the Balaban index (a topological descriptor), the calculated n-octanol/water partition coefficient (ClogP), van-der-Waals surface area, dipole moment, and stretching-energy contribution. nih.gov The final QSAR model demonstrated good predictive power, with a squared correlation coefficient (r²) of 0.68 and a leave-one-out cross-validated r² (q²) of 0.59. nih.gov

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The following table presents the types of descriptors commonly used in QSAR studies of pyrazinamide analogues and their significance.

Descriptor TypeExample DescriptorSignificance in Modeling
TopologicalBalaban Index (J)Describes molecular branching and connectivity.
HydrophobicClogPRepresents the lipophilicity of the molecule, affecting membrane permeability. nih.gov
StericVan-der-Waals Surface AreaIndicates the size and shape of the molecule, influencing receptor fit. nih.gov
ElectronicDipole MomentReflects the polarity and charge distribution within the molecule. nih.gov
Quantum ChemicalStretching-energy contributionRelates to the bond energies within the molecule. nih.gov

Pharmacophore Elucidation for Target Interaction

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. For this compound and its analogues, elucidating the pharmacophore is essential for understanding their mechanism of action and for designing new compounds with improved target affinity.

Based on extensive SAR studies of pyrazinamide and its derivatives, a general pharmacophore model can be proposed. The essential features typically include:

A Hydrogen Bond Acceptor: The nitrogen atoms in the pyrazine ring are crucial hydrogen bond acceptors.

A Hydrogen Bond Donor: The amide (NH) group acts as a key hydrogen bond donor.

An Aromatic/Hydrophobic Region: The pyrazine ring and the phenyl ring contribute to hydrophobic interactions with the target protein.

A Negatively Ionizable Feature: The carboxylic acid group of the acetic acid moiety is expected to be deprotonated at physiological pH, providing a key interaction point through ionic bonds or hydrogen bonding.

The spatial arrangement of these features is critical for effective binding. The phenylacetic acid group provides a scaffold that positions the carboxylic acid at a specific distance and orientation relative to the pyrazine-amide core. The amide linker provides some conformational rigidity while also participating in hydrogen bonding.

The mechanism of action of pyrazinamide, a related compound, involves its conversion to pyrazinoic acid, which is the active form. nih.gov The pharmacophore of pyrazinoic acid is centered on the pyrazine ring and the carboxylic acid group. For analogues of this compound, the entire molecule likely interacts with the target, with the phenylacetic acid portion potentially accessing additional binding pockets or enhancing affinity.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional conformation of a molecule plays a pivotal role in its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of this compound analogues helps to understand their preferred shapes and how these are influenced by different substituents.

Steric hindrance is a significant factor affecting the biological efficacy of these compounds. The introduction of bulky substituents on either the pyrazine or the phenyl ring can have profound effects:

Negative Effects: Large substituents can cause steric clashes with the target protein, preventing optimal binding. They can also restrict the conformational flexibility of the molecule, locking it into an inactive conformation.

Positive Effects: In some cases, a bulky group can be beneficial if it fits into a specific hydrophobic pocket in the binding site, leading to enhanced affinity. It can also be used to orient the rest of the molecule for optimal interaction.

Preclinical Biological and Pharmacological Evaluation of 4 Pyrazine 2 Amido Phenyl Acetic Acid and Its Derivatives

In Vitro Bioactivity Profiling

Antimicrobial Activity Assessment

There is no specific data in the reviewed scientific literature regarding the evaluation of [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID or its direct derivatives against Mycobacterium tuberculosis H37Ra/Rv or atypical mycobacteria.

There is no specific data in the reviewed scientific literature detailing the broad-spectrum antibacterial activity of this compound or its derivatives against Gram-positive and Gram-negative organisms.

There is no specific data in the reviewed scientific literature concerning the antifungal efficacy of this compound or its derivatives.

Anticancer Research Applications (Cell-Based Assays)

There is no specific data in the reviewed scientific literature that reports on the antiproliferative effects of this compound or its derivatives in human cancer cell lines.

Cell Cycle Analysis and Apoptosis Induction in Vitro

Derivatives of pyrazine (B50134) have demonstrated notable effects on cell cycle progression and the induction of apoptosis in various cancer cell lines. These compounds interfere with the normal sequence of cell growth and division, often leading to programmed cell death, a critical mechanism for cancer therapeutics.

One study investigated a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in human chronic myeloid leukemia K562 cells. mdpi.comnih.gov The findings revealed that 2-mOPP inhibited cell viability and induced apoptosis, which was confirmed through morphological changes, DNA fragmentation, and Annexin V/PI staining. mdpi.comnih.gov Cell cycle analysis showed that the compound caused cell cycle arrest in the G0/G1 phase, with a time-dependent increase in the sub-G1 population, which is indicative of apoptotic cells. mdpi.comnih.gov This pro-apoptotic effect was linked to the downregulation of anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. mdpi.comnih.gov

In a different study, a novel 2-alkoxythieno[2,3-b]pyrazine derivative, DGG200064, was evaluated in HCT116 colorectal cancer cells. tandfonline.com This compound was found to induce G2/M arrest in a dose-dependent manner, rather than directly causing apoptosis. tandfonline.com The cell cycle is a highly regulated process with key checkpoints, and its dysregulation is a hallmark of cancer, making it a prime target for therapeutic agents. tandfonline.com

Furthermore, research on pyrazolo[4,3-e]tetrazolo[1,5-b] tandfonline.comnih.govsemanticscholar.orgtriazine sulfonamides (MM compounds) in HeLa, HCT 116, PC-3, and BxPC-3 cancer cell lines showed a time- and concentration-dependent increase in apoptosis. researchgate.net These compounds induced cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, while causing an accumulation of cells in the S phase in HCT 116 cells. researchgate.net An increase in the subG1 fraction was also observed in PC-3 and HeLa cells, confirming the pro-apoptotic potential of this class of compounds. researchgate.net

Compound/Derivative ClassCell LineEffect on Cell CycleApoptosis InductionAssociated Molecular ChangesSource
2-mOPPK562 (Leukemia)G0/G1 ArrestYes↓ Bcl2, ↓ Survivin, ↑ Bax mdpi.comnih.gov
DGG200064HCT116 (Colorectal)G2/M ArrestNoNot specified tandfonline.com
Pyrazolo-triazine sulfonamides (MM129, MM130, MM131)HeLa, HCT 116, PC-3, BxPC-3G0/G1 Arrest (PC-3, BxPC-3), S Phase Accumulation (HCT 116)YesIncrease in subG1 fraction researchgate.net
Pyrazine intermediate 9MCF7 (Breast)Not specifiedYes (Late Apoptosis)Increased dead and late apoptotic cells nih.gov
Specific Target Modulation (e.g., Kinases, Phosphatases, Histone Acetyltransferases)

The therapeutic potential of pyrazine derivatives is often rooted in their ability to selectively modulate the activity of specific cellular enzymes. Research has identified several key targets, including protein phosphatases, histone acetyltransferases (HATs), and various kinases, which are crucial for cell signaling, gene regulation, and proliferation.

Histone Acetyltransferases (HATs): A series of 1,4-pyrazine-containing compounds were identified as novel inhibitors of the p300/CBP histone acetyltransferases. nih.gov The HAT domain of p300/CBP is a validated drug target for cancer. nih.gov Through structure-activity relationship studies, a potent compound (compound 29) was developed with an IC50 of 1.4 µM. nih.gov Enzyme kinetics studies confirmed that this compound acts as a competitive inhibitor against the histone substrate. nih.gov It demonstrated high selectivity for p300 and CBP over other human HATs and was effective in inhibiting the proliferation of various cancer cell lines. nih.gov

Phosphatases: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is closely associated with cancer and is a target for pyrazine-based molecules. nih.gov The allosteric inhibitor SHP099, which contains a pyrazine core, binds to an interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing an auto-inhibited conformation of SHP2. nih.gov This inhibitor demonstrated a potent IC50 value of 0.071 µM. nih.gov

Kinases: Pyrazine-based compounds have been developed as inhibitors of Spleen Tyrosine Kinase (Syk), a key enzyme in the signaling pathways of inflammatory cells. nih.gov A series of aminopyrazines showed potent inhibition of Syk kinase activity. nih.gov Additionally, computational studies on pyrazolo[4,3-e]tetrazolo[1,5-b] tandfonline.comnih.govsemanticscholar.orgtriazine sulfonamides suggest their anticancer activity may be linked to the inhibition of cyclin-dependent kinase (CDK) enzymes. researchgate.net

Inhibitor ClassSpecific TargetKey FindingsSource
1,4-Pyrazine derivativesp300/CBP Histone Acetyltransferases (HATs)Competitive inhibition with IC50 as low as 1.4 µM. nih.gov
Pyrazine-based allosteric inhibitors (e.g., SHP099)SHP2 Protein Tyrosine PhosphatasePotent inhibition with an IC50 of 0.071 µM. nih.gov
Aminopyrazine derivativesSpleen Tyrosine Kinase (Syk)Demonstrated good inhibitory activity against Syk. nih.gov
Pyrazolo-triazine sulfonamidesCyclin-Dependent Kinases (CDKs)Anticancer activity suggested to be associated with CDK inhibition. researchgate.net

Anti-inflammatory and Antinociceptive Research (In Vitro Models)

Compounds structurally related to the pyrazine class have been investigated for their potential to combat inflammation and pain. In vitro models, typically using lipopolysaccharide (LPS)-induced macrophages, are employed to assess these properties.

One study on a pyrazole (B372694) derivative, PD1, found that it inhibited the LPS-induced expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory protein, in murine macrophages. semanticscholar.org Another synthetic derivative, compound 11, was shown to potently downregulate nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated RAW264.7 macrophages. nih.gov This effect was attributed to the inhibition of iNOS and cyclooxygenase-2 (COX-2) expression. nih.gov

Research on a new pyrazole derivative, LQFM219, demonstrated its ability to decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α in pleural exudate and inhibit the activity of the myeloperoxidase enzyme, a marker of neutrophil infiltration. semanticscholar.org Similarly, piperazine (B1678402) derivatives like LQFM-008 have shown anti-inflammatory effects by reducing cell migration and protein exudation in carrageenan-induced pleurisy tests. nih.gov These findings highlight the common mechanisms by which these heterocyclic compounds exert their anti-inflammatory effects in vitro, primarily through the suppression of key inflammatory mediators and enzymes.

Antiviral Research (e.g., SARS-CoV-2 Cell-Based Assays)

In the search for effective treatments for severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), pyrazine-based small molecules have emerged as a promising area of research. nih.govacs.org A series of pyrazine conjugates, including pyrazine-triazole derivatives, were synthesized and screened for their antiviral activity against the SARS-CoV-2 virus. nih.govacs.org

Several of these conjugates, specifically compounds 5d–g and (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i), demonstrated significant potency against SARS-CoV-2 in cell-based assays. nih.govacs.org A key metric for evaluating antiviral efficacy is the selectivity index (SI), which compares a compound's cytotoxicity to its antiviral activity. The potent pyrazine conjugates exhibited a favorable selectivity index, indicating significant efficacy when compared to the reference drug, Favipiravir. nih.govacs.org These lead compounds also showed low cytotoxicity, suggesting a good preliminary safety profile. acs.org Computational modeling studies supported the observed biological properties, indicating that these pyrazine conjugates could be valuable candidates for the development of new drugs against SARS-CoV-2. acs.org

Enzyme Inhibition Kinetics (e.g., Alkaline Phosphatase, Fatty Acid Amide Hydrolase (FAAH), DGAT1)

The specific inhibition of enzymes is a cornerstone of modern drug development. Pyrazine derivatives have been engineered and evaluated for their inhibitory kinetics against several therapeutically relevant enzymes.

Alkaline Phosphatase (ALP): A study focused on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives found them to be effective inhibitors of human alkaline phosphatase. mdpi.com Elevated ALP levels are associated with certain conditions like typhoid fever. mdpi.com Among the synthesized compounds, one derivative (5d) proved to be the most potent inhibitor, with an IC50 value of 1.469 ± 0.02 µM. mdpi.com Molecular docking studies suggested that this inhibitory activity is due to strong interactions with key amino acid residues (His153, His317, Arg420, and Glu429) within the enzyme's active site. mdpi.com

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that breaks down endocannabinoids and is a target for treating pain and inflammation. nih.govnih.gov Research into imidazo[1,2-a]-pyrazine derivatives led to the discovery of novel FAAH inhibitors. researchgate.net While the initial target molecule could not be synthesized as planned, related structures showed promise. researchgate.net For instance, a structurally similar compound, 4-acetamidophenyl 2-(4-(2-(trifluoromethyl)pyridin-4-ylamino)phenyl)propanoate, was identified as a very potent FAAH inhibitor with an IC50 value of 0.1 μM. researchgate.net

Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is an enzyme involved in triglyceride synthesis, making it an attractive target for metabolic diseases. A series of pyrazinecarboxamide-based compounds were designed as DGAT1 inhibitors. nih.gov This effort led to the discovery of a clinical candidate, AZD7687 (dimethylpyrazinecarboxamide phenylcyclohexylacetic acid), which demonstrated good potency, selectivity, and pharmacokinetic properties. nih.gov The optimization of this series was guided by rational design to achieve a profile suitable for human clinical trials. nih.gov

Enzyme TargetInhibitor Class / CompoundKey Kinetic DataSource
Alkaline Phosphatase (ALP)N-(aryl)pyrazine-2-carboxamide derivative (5d)IC50 = 1.469 ± 0.02 µM mdpi.com
Fatty Acid Amide Hydrolase (FAAH)Imidazo[1,2-a]pyrazine (B1224502) derivatives / related compoundsIC50 = 0.1 µM (for a related potent inhibitor) researchgate.net
Diacylglycerol Acyltransferase 1 (DGAT1)Pyrazinecarboxamide-based inhibitors (e.g., AZD7687)Identified as a potent clinical candidate. nih.gov

In Vivo Preclinical Studies (Non-Human Models)

Efficacy in Animal Models of Infectious Diseases

Pyrazine derivatives, notably the clinically used drug Pyrazinamide (B1679903), have a well-established role in treating infectious diseases, particularly tuberculosis. mdpi.com Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which is crucial for shortening the duration of tuberculosis therapy. mdpi.com

Building on this foundation, recent preclinical research has focused on developing new pyrazine-based agents to combat antimicrobial resistance. A series of ureidopyrazines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). mdpi.com Two compounds, Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (compound 4) and Propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate (compound 6), showed high antimycobacterial activity against the Mtb H37Rv strain. mdpi.com Their minimum inhibitory concentrations (MIC) were 1.56 µg/mL and 6.25 µg/mL, respectively. mdpi.com Importantly, these compounds exhibited no in vitro cytotoxicity against the HepG2 human liver cell line, indicating a favorable preliminary safety profile that makes them suitable candidates for further structural modification and future efficacy testing in animal models of tuberculosis. mdpi.com

In a related context, the naturally occurring phenazine (B1670421), phenazinomycin, which also contains a pyrazine-like core structure, has demonstrated efficacy in an in vivo tumor model using Sarcoma 180 cells in mice, resulting in a significant increase in lifespan. nih.gov While this is an anti-tumor model, the compound also possesses antibacterial properties, underscoring the potential of the broader pyrazine and phenazine class for in vivo applications against pathological conditions. nih.gov

Evaluation in Animal Models of Inflammatory Conditions

The evaluation of anti-inflammatory drug candidates typically involves a battery of established animal models designed to represent different facets of the inflammatory response. These models are crucial for determining the potential efficacy of a compound before it can be considered for human trials. Common acute inflammation models include carrageenan-induced paw edema, where a reduction in swelling indicates anti-inflammatory activity, and acetic acid-induced writhing, which assesses a compound's ability to alleviate visceral pain associated with inflammation. ijpras.comnih.gov

For chronic inflammatory conditions, models like adjuvant-induced arthritis in rats are frequently employed, as they mimic some pathological features of human rheumatoid arthritis. nih.govmdpi.com These models allow for the assessment of a compound's ability to modulate long-term inflammatory processes, including immune cell infiltration and tissue damage. mdpi.com

In Vivo Antitumor Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, represent a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of potential anticancer agents. nih.gov These models provide valuable insights into a compound's ability to inhibit tumor growth in a living system.

The broader class of pyrazine derivatives has garnered significant attention for its anticancer potential. nih.gov Research has demonstrated that these heterocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com For example, some pyrazolo[4,3-e] ijpras.comnih.govnih.govtriazine derivatives have shown stronger cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) than the conventional chemotherapy drug cisplatin. nih.gov Similarly, structural optimization of related compounds has led to the development of potent analogs with significant tumor cell growth inhibitory activity in vitro. nih.gov

However, a critical gap exists in the literature regarding the specific in vivo antitumor activity of "this compound" in xenograft models. Without such studies, its potential to translate in vitro cytotoxicity into meaningful tumor growth inhibition in a complex biological environment remains unknown.

In Vitro Cytotoxicity and Selectivity Profiling in Non-Target Cells

A crucial step in the preclinical evaluation of any potential therapeutic agent is determining its cytotoxicity, or cell-killing ability, and its selectivity. Ideally, a compound should be highly toxic to target cells (e.g., cancer cells) while exhibiting minimal to no toxicity against healthy, non-target cells. This selectivity is a key indicator of a drug's potential safety profile. nih.gov

In vitro cytotoxicity is typically assessed using assays like the MTT assay, which measures cell viability after exposure to the compound. nih.gov The half-maximal inhibitory concentration (IC50) value is a standard metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%. nih.gov

Studies on various pyrazine derivatives have reported their in vitro cytotoxic effects. For example, pyrazine-2-diazohydroxide demonstrated cytotoxicity to A204 tumor cells, with its effect being more pronounced under acidic and hypoxic conditions, which are often characteristic of the tumor microenvironment. nih.gov Furthermore, research on pyrazolo-triazine derivatives has highlighted compounds that are not only potent against breast cancer cells but also exhibit weaker effects on normal breast cells (MCF-10A), suggesting a degree of selectivity. nih.gov

Despite these broader findings, specific data on the in vitro cytotoxicity of "this compound" against a panel of cancer cell lines and, critically, against non-target, healthy cell lines, are not available in the reviewed scientific literature. This lack of data prevents a thorough assessment of its therapeutic window and potential for off-target effects.

Molecular Mechanism of Action Elucidation

Identification and Validation of Specific Cellular and Molecular Targets

While direct studies on [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID are not extensively documented in publicly available research, the broader class of pyrazine-containing compounds has been investigated for their interaction with various cellular and molecular targets. The biological activity of such compounds is attributed to their ability to interact with enzymes, receptors, and other proteins. ontosight.ai

Research on related pyrazine (B50134) derivatives has identified several potential targets:

Enzymes: Certain pyrazine-based molecules have been shown to inhibit enzymes crucial for disease processes. For instance, a novel series of 1,4-pyrazine-containing compounds were identified as inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP, with IC50 values as low as 1.4 μM. nih.gov Another example includes 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives, which act as inhibitors of the VirB11 ATPase HP0525 in Helicobacter pylori, a key component of the bacterial type IV secretion system, with IC50 values in the range of 6-48 µM. researchgate.net

Receptors: Pyrazine derivatives have also been developed as receptor antagonists. A notable example is the investigation of oxazolo[3,4-a]pyrazine derivatives as antagonists for the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR) involved in various neurobiological functions. nih.gov

Antimycobacterial Targets: In the context of tuberculosis treatment, pyrazinamide (B1679903) (PZA), a well-known pyrazine-containing drug, is a prodrug that is converted to pyrazinoic acid (POA). researchgate.net While the exact mechanism is still under investigation, POA is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies on pyrazinoic acid analogs have highlighted the importance of the pyrazine ring and the carboxylic acid group for antimycobacterial activity. nih.gov

The validation of these targets typically involves a combination of in vitro assays, such as enzyme inhibition assays and receptor binding studies, as well as cellular assays to confirm the compound's effect in a biological context.

Ligand-Target Binding Characterization

The interaction between a ligand like this compound and its biological target is a critical determinant of its pharmacological effect. Characterization of this binding involves assessing its affinity, specificity, and the nature of the molecular interactions.

Binding Affinity:

The binding affinity of pyrazine derivatives to their targets has been quantified in various studies. For instance, oxazolo[3,4-a]pyrazine derivatives have been shown to be potent NPSR antagonists with nanomolar activity in vitro. nih.govresearchgate.net The binding affinity of these compounds is often expressed using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the pA2/pKB values for antagonists.

Compound ClassTargetBinding Affinity MetricValue
Oxazolo[3,4-a]pyrazine derivativesNeuropeptide S Receptor (NPSR)pA2/pKB7.28 - 8.16
1,4-Pyrazine-containing inhibitorsp300/CBP HATIC50As low as 1.4 μM
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivativesMycobacterium tuberculosis H37RaIC501.35 - 2.18 μM

This table presents data for related pyrazine compounds to illustrate the range of binding affinities observed.

Molecular Interactions:

The binding of pyrazine-based compounds to their protein targets is often characterized by a combination of interactions. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most frequent interaction is a hydrogen bond to the pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. researchgate.net Other significant interactions include:

Weak hydrogen bonds: With the pyrazine hydrogen atoms acting as donors.

π-interactions: The aromatic pyrazine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and histidine within the binding pocket.

Coordination to metal ions: The nitrogen atoms of the pyrazine ring can coordinate with metal ions present in the active site of metalloenzymes.

Halogen bonds: In the case of halogenated pyrazines. researchgate.net

Molecular docking studies on some pyrazine derivatives have provided insights into their binding modes. For example, docking of NPSR antagonists suggests that the conformational freedom of certain pharmacophoric portions is important for interaction with the receptor. nih.gov

Downstream Signaling Pathway Analysis

The binding of a ligand to its target initiates a cascade of intracellular events known as downstream signaling pathways. The modulation of these pathways ultimately leads to the observed physiological or pharmacological effect.

Based on the identified targets for related pyrazine compounds, this compound could potentially modulate several signaling pathways:

G-Protein Coupled Receptor (GPCR) Signaling: If the compound acts as an antagonist at the Neuropeptide S receptor (NPSR), it would block the downstream signaling initiated by the endogenous ligand, neuropeptide S. NPSR activation is known to signal through both Gq and Gs pathways, leading to an increase in intracellular calcium levels and cAMP accumulation. nih.govresearchgate.net An antagonist would therefore prevent these increases.

Gene Expression Regulation via Histone Acetylation: As an inhibitor of p300/CBP histone acetyltransferases (HATs), a pyrazine-containing compound would decrease the acetylation of histone proteins. nih.gov Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. nih.gov Inhibition of HATs would thus lead to a more condensed chromatin state and repression of gene expression for specific genes involved in processes like cell proliferation, making this a potential mechanism for anticancer activity. nih.gov

Bacterial Signaling Pathways: In the context of antibacterial activity, particularly against M. tuberculosis, the active form, pyrazinoic acid, is thought to disrupt membrane transport and energy metabolism, thereby affecting multiple downstream processes essential for bacterial survival. nih.gov

Interactions with Macromolecular Structures

The biological function of this compound is predicated on its interaction with macromolecular structures, primarily proteins. The pyrazine moiety itself is a versatile scaffold that can engage in multiple types of non-covalent interactions within a protein's binding site.

A review of pyrazine-based compounds co-crystallized with their protein targets has shown that the pyrazine ring is not merely a passive aromatic isostere but an active participant in binding. researchgate.net The electron-deficient nature of the aromatic pyrazine ring facilitates a range of chemical transformations and interactions. researchgate.net

Key interactions observed for pyrazine-containing ligands with macromolecular structures include:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are common hydrogen bond acceptors.

π-π Stacking: The pyrazine ring can stack with the aromatic side chains of amino acids such as phenylalanine and histidine. For example, molecular docking studies of certain pyrazine derivatives with histone deacetylase 3 (HDAC3) revealed three π-π stacking interactions with Phe144, Phe200, and His172, which reinforces the inhibitor's interaction with the enzyme. researchgate.net

Hydrophobic Interactions: The phenyl and other non-polar parts of the molecule can interact with hydrophobic pockets within the protein.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For pyrazine-based compounds, this method has been instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. Studies on various pyrazine (B50134) carboxamide derivatives have revealed their potential to bind to several important enzymes.

For instance, molecular docking simulations performed on derivatives of pyrazine-2-carboxylic acid against the Mycobacterium tuberculosis InhA protein have shown promising results. researchgate.netnih.gov These studies calculate binding energies, often expressed as a rerank score, to estimate the affinity of the compound for the active site. researchgate.netnih.gov The interactions are typically characterized by hydrogen bonds and π-π stacking. researchgate.net The pyrazine ring itself is a crucial pharmacophore, with its nitrogen atoms frequently acting as hydrogen bond acceptors, while the aromatic system participates in non-polar interactions. researchgate.net

In other studies, pyrazine-linked 2-aminobenzamides have been docked into the active sites of class I histone deacetylases (HDACs), which are key regulators in cell proliferation. nih.gov These models show the 2-aminobenzamide (B116534) moiety acting as a zinc-binding group, a critical interaction for HDAC inhibition. nih.gov The pyrazine core often positions itself within the binding pocket to establish favorable contacts with key amino acid residues. researchgate.netnih.gov The collective findings from these docking studies suggest that the pyrazine scaffold is a versatile binder capable of forming specific and strong interactions with various protein targets. researchgate.net

Derivative / CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Pyrazine-2-carboxylic acid derivative 1cM. tuberculosis InhA (4DRE)-86.4047 (Rerank Score)Not SpecifiedHydrogen bonding, π-π interaction
Pyrazine-linked 2-aminobenzamide (23a)HDAC1Not SpecifiedNot SpecifiedZinc-binding, Hydrogen bonding
Pyrazine-linked 2-aminobenzamide (29b)HDAC2Not SpecifiedNot SpecifiedZinc-binding, Hydrogen bonding
Pyrazine-based hydrazideHDAC3Not SpecifiedPhe144, Phe200, His172π-π stacking, Salt bridge to Zn2+

Table 1: Representative molecular docking results for pyrazine-based compounds against various protein targets. The data is compiled from multiple studies and illustrates the common interaction patterns and scoring. researchgate.netresearchgate.netnih.gov

Molecular Dynamics Simulations for Binding Conformations and Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex. MD simulations model the atomic movements over time, providing insights into the conformational changes and the persistence of key interactions.

For pyrazine-containing ligands, MD simulations have been used to confirm the stability of their binding modes. frontiersin.org Studies on various heterocyclic compounds, including oxazolo[3,4-a]pyrazine derivatives, have utilized MD to analyze the flexibility of the ligand within the binding site by calculating parameters such as the root mean square fluctuation (RMSF). nih.gov A lower RMSF value for the ligand suggests a more stable and less flexible binding conformation. nih.gov These simulations can validate the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, by monitoring their presence and geometry over the course of the simulation. For example, MD studies have shown that the binding of pyrazine compounds can enhance the stability of proteins like human serum albumin (HSA). frontiersin.org This computational approach is crucial for refining the initial docking poses and verifying that the predicted binding mode is energetically favorable and stable in a dynamic, solvated environment. frontiersin.orgnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Preclinical Research

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess the drug-likeness of a molecule. nih.gov These computational models predict various parameters based on the chemical structure of the compound.

For derivatives related to the [4-(Pyrazine-2-amido)phenyl]acetic acid scaffold, ADME predictions have been a key part of their evaluation. researchgate.net Online servers and software are used to calculate properties such as human intestinal absorption, permeability across Caco-2 cell monolayers (an in vitro model of the intestinal wall), and potential to inhibit key metabolic enzymes like cytochrome P450. nih.govresearchgate.net For a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, predictions indicated that most analogs possessed values well-matched with optimal ranges for drug candidates, including high predicted human oral absorption. researchgate.net Such computational screenings help to identify candidates with favorable pharmacokinetic profiles early in the research process, guiding the synthesis and prioritization of compounds for further experimental testing. nih.gov

Compound ClassPredicted Human Oral Absorption (%)Predicted Caco-2 Permeability (nm/s)Predicted Toxicity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides>80% for most analogs63.37 (for compound 6f)Low cytotoxicity predicted for active compounds
Sulfonamide-pyridine derivativesHighModerate to HighLow risk predicted for potent derivatives

Table 2: Examples of in silico predicted ADME/Tox properties for classes of pyrazine-containing compounds. These predictions are used to assess the drug-like potential of new chemical entities. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For pyrazine-based compounds, DFT calculations provide fundamental insights into their intrinsic chemical properties.

DFT has been employed to calculate global reactivity descriptors for pyrazinamide (B1679903) analogs. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Other calculated parameters like chemical potential (μ), hardness (η), and the electrophilicity index (ω) help in understanding the molecule's susceptibility to chemical reactions. Furthermore, DFT is used to predict spectroscopic data; for example, calculated vibrational frequencies can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the molecular structure.

ParameterDescriptionRelevance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the molecule's ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ)The escaping tendency of an electron from a stable system.Describes the direction of charge transfer.
Chemical Hardness (η)Resistance to change in electron configuration.Measures the molecule's stability.
Electrophilicity Index (ω)A measure of the energy lowering due to maximal electron flow.Quantifies the electrophilic nature of a molecule.

Table 3: Key electronic and reactivity parameters calculated using Density Functional Theory (DFT) to characterize pyrazine-based compounds.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that aim to find a mathematical correlation between the chemical structure of a compound and its physical properties or biological activity. nih.gov These models are built by identifying molecular descriptors that significantly influence the property of interest.

For compounds related to pyrazinamide, QSAR models have been successfully developed to predict their antitubercular activity. In one study, a QSAR model was created for a series of pyrazinoic acid esters against M. tuberculosis. The model used a combination of molecular descriptors, including the Balaban index (a topological descriptor), the calculated n-octanol/water partition coefficient (ClogP), van-der-Waals surface area, dipole moment, and stretching-energy contribution. The resulting equation was able to predict the activity of new compounds with a high degree of accuracy, demonstrating the utility of this approach in designing more potent analogs. In another study, a QSAR model based on acid-base equilibria demonstrated that the growth-inhibiting activity of pyrazinoic acid and related aromatic acids is dependent on the concentration of their protonated forms. These QSPR/QSAR studies are powerful tools that leverage data from other computational methods (like DFT and ADME predictions) to create predictive models that can guide the synthesis of new derivatives with optimized properties and activities.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Separation Techniques (e.g., HPLC-UV, LC-MS/MS) for Compound Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of "[4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID" in various matrices, from raw synthetic material to complex biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a standard method for assessing the purity of the compound. nih.gov For more sensitive and specific analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.gov

Research on analogous pyrazine (B50134) compounds demonstrates the utility of reversed-phase HPLC for analysis. nih.gov Purity assessments are typically performed using a C18 column with a gradient elution method, often involving acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. nih.gov Detection is commonly carried out at wavelengths around 220 nm, 250 nm, or 280 nm. nih.govnih.gov

For quantitative analysis, particularly in preclinical research, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity. nih.gov This method allows for the direct injection of complex samples and utilizes Multiple Reaction Monitoring (MRM) mode to specifically detect the parent compound and its metabolites, even at very low concentrations. nih.gov The optimization of mass spectrometry parameters, such as cone voltage and collision energy, is crucial for achieving the highest sensitivity for specific pyrazine derivatives. nih.gov The purity of synthesized pyrazinamide (B1679903) derivatives is routinely confirmed using LC-MS to verify the expected mass and structural integrity. nih.gov

Table 1: Example Chromatographic Conditions for Analysis of Related Pyrazine Compounds

Parameter HPLC-UV nih.gov UPLC-MS/MS nih.gov
Column Reversed-phase XSelect® CSH C18, 5 µm, 4.6 × 150 mm BEH C18, 1.7 µm, 2.1 × 100 mm
Mobile Phase Gradient of Acetonitrile and Water Gradient of Acetonitrile and Water
Additives 0.1% Formic Acid or 20 mM Ammonium Acetate Not specified, but ESI positive mode used
Flow Rate 1.0 mL/min Not specified
Detection UV at 250 nm and 280 nm Tandem Mass Spectrometry (Xevo TQ-S)

| Injection Volume | Not specified | 10 µL |

Mass Spectrometry for Metabolite Identification in Preclinical Samples

Mass spectrometry, especially LC-MS/MS, is the cornerstone for identifying and quantifying metabolites of xenobiotics in preclinical studies. While specific metabolic pathways for "this compound" are not detailed in the available literature, the metabolism of the structurally related drug, pyrazinamide (PZA), provides a predictive framework. nih.gov

PZA is primarily metabolized in the liver via two main pathways. nih.gov The first involves hydrolysis by an amidase to form pyrazinoic acid (PA), a major metabolite. nih.gov The second pathway involves oxidation by xanthine (B1682287) oxidase (XO) to produce hydroxylated metabolites, such as 5-hydroxy-pyrazinoic acid (5-OH-PA). nih.gov

Applying this knowledge to "this compound," two primary metabolic transformations can be anticipated:

Amide Hydrolysis: Cleavage of the amide bond would likely yield pyrazinoic acid and 4-aminophenylacetic acid.

Ring Hydroxylation: Oxidation, presumably by xanthine oxidase, could occur on the pyrazine ring, leading to hydroxylated derivatives of the parent compound.

LC-MS/MS methods are designed to detect these potential metabolites alongside the parent drug in biological samples like plasma and urine. By comparing the mass spectra of samples from treated subjects with control samples, unique signals corresponding to metabolites can be identified. The fragmentation patterns (product ions) generated from the metabolite's precursor ion provide structural information, helping to confirm its identity. The levels of these metabolites are often correlated with pharmacological activity or potential toxicity. nih.gov

X-ray Crystallography for Structural Determination of Complexed Forms

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and crucial intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net

While crystal structure data for "this compound" itself is not presently available in the reviewed literature, studies on closely related pyrazine carboxamides and their complexes have been performed. researchgate.netlew.roresearchgate.net For instance, the analysis of pyrazine-2-carboxamide complexes reveals details about coordination geometries when bound to metal ions and the formation of polymeric structures through ligand bridging. lew.roresearchgate.net

In the crystal structures of pyrazine-2,5-dicarboxamides, molecules are often linked by N—H⋯N or N—H⋯O hydrogen bonds, which organize the molecules into layers or sheets. researchgate.net These layers can be further linked by weaker C—H⋯O interactions to build a three-dimensional supramolecular structure. researchgate.net Such analyses are critical for understanding the solid-state properties of a compound and can inform the design of co-crystals or polymorphs with modified physical properties. The determination of a crystal structure involves measuring the diffraction pattern of X-rays by a single crystal and computationally resolving the electron density to build an atomic model.

Table 2: Illustrative Data Obtained from X-ray Crystallographic Analysis of a Pyrazine Dicarboxamide Derivative researchgate.net

Parameter Example Value
Compound Name N,N'-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interaction N—H⋯N Hydrogen Bonds
Supramolecular Structure Layers linked by C—H⋯O hydrogen bonds

| Dihedral Angle | Pyridine (B92270) ring to pyrazine ring: 89.17 (7)° |

NMR Spectroscopy for Solution-State Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds like "this compound". nih.govjetir.org

Based on data from analogous structures, a predicted NMR spectrum for the target compound can be described: researchgate.netmdpi.comnih.govnih.gov

¹H NMR: The spectrum would show characteristic signals for each distinct proton environment. The three protons on the pyrazine ring are expected to appear as distinct multiplets in the downfield region, typically between δ 8.5 and 9.5 ppm. nih.gov The amide proton (N-H) would likely be observed as a singlet or triplet in the δ 8.0–9.5 ppm range. nih.gov The para-substituted phenyl ring would give rise to two distinct doublets, characteristic of an AA'BB' system. The methylene (B1212753) (-CH₂) protons of the acetic acid group are expected to appear as a sharp singlet around δ 3.7 ppm. researchgate.net The carboxylic acid proton (-COOH) may appear as a broad singlet or be unobserved due to rapid exchange with deuterated solvents like DMSO-d₆. nih.gov

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbons (one from the amide, one from the carboxylic acid) would resonate far downfield, typically in the δ 160–175 ppm region. nih.gov The carbons of the pyrazine and phenyl rings would appear in the aromatic region (δ 120–155 ppm). mdpi.com The methylene carbon (-CH₂) would be found further upfield.

These NMR techniques are not only for structural confirmation but can also be used in more advanced studies to investigate solution-state conformation and binding interactions with biological macromolecules.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Moiety Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazine Ring ¹H 8.5 - 9.5 Multiplets / Doublets
Amide ¹H 8.0 - 9.5 Singlet / Triplet
Phenyl Ring ¹H ~7.2 - 7.8 Two Doublets
Acetic Acid Methylene ¹H ~3.7 Singlet
Carboxylic Acid ¹H >10 (often broad or unobserved) Broad Singlet
Amide Carbonyl ¹³C ~160 - 165 Singlet
Carboxylic Acid Carbonyl ¹³C ~170 - 175 Singlet
Pyrazine & Phenyl Rings ¹³C ~120 - 155 Multiple Singlets

Future Perspectives and Unanswered Questions in 4 Pyrazine 2 Amido Phenyl Acetic Acid Research

Exploration of Novel Therapeutic Research Avenues

The pyrazine (B50134) scaffold is a cornerstone in the development of various therapeutic agents. nih.gov A primary and logical therapeutic avenue for [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID would be in the field of infectious diseases, particularly tuberculosis. This is strongly suggested by its structural similarity to pyrazinamide (B1679903) (PZA), a first-line drug for treating tuberculosis. nih.govnih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov The amide linkage in this compound could potentially be cleaved in a similar manner, releasing a bioactive component.

Beyond anti-tubercular activity, pyrazine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net For instance, Bortezomib, a pyrazine-containing compound, is a proteasome inhibitor used in cancer therapy. mdpi.comnih.gov Therefore, future research should not be limited to anti-mycobacterial studies but should also explore the potential of this compound in oncology and immunology.

Potential Therapeutic Targets for this compound:

Therapeutic AreaPotential Target/MechanismRationale based on Pyrazine Analogs
Infectious Disease (Tuberculosis) Inhibition of mycobacterial growthStructural similarity to Pyrazinamide (PZA) nih.govnih.gov
Oncology Proteasome inhibition, kinase inhibitionBortezomib is a pyrazine-based proteasome inhibitor mdpi.comnih.gov
Virology Inhibition of viral replication enzymesFavipiravir is a pyrazine-based antiviral drug mdpi.com
Inflammation Modulation of inflammatory pathwaysGeneral anti-inflammatory activity observed in pyrazine derivatives researchgate.net

Development of Advanced Prodrug Strategies for Enhanced Preclinical Performance

The concept of prodrugs is central to the activity of pyrazinamide, which requires enzymatic activation within Mycobacterium tuberculosis. nih.gov This inherent prodrug characteristic of a pyrazine-2-carboxamide structure could be strategically exploited in the design of derivatives of this compound. The phenylacetic acid moiety offers a versatile handle for esterification or other modifications to create prodrugs with improved pharmacokinetic profiles, such as enhanced solubility, permeability, or targeted delivery.

Future research could focus on creating ester prodrugs of the carboxylic acid group to improve cell membrane permeability. Another advanced strategy could involve designing prodrugs that are selectively activated by enzymes present in a specific target tissue or pathological environment, thereby minimizing off-target effects.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological potential of this compound, a deep dive into its mechanism of action is essential. Modern "omics" technologies, including genomics, proteomics, and metabolomics, offer powerful tools for such investigations. For example, treating bacterial or cancer cell cultures with the compound and subsequently analyzing changes in their protein expression (proteomics) or metabolite profiles (metabolomics) could reveal the cellular pathways it perturbs.

If the compound shows anti-tubercular activity, comparative genomic studies of sensitive and resistant Mycobacterium tuberculosis strains could identify the gene(s) responsible for its activation or mechanism of action, similar to how mutations in the pncA gene confer resistance to pyrazinamide. nih.gov

Addressing Challenges in Synthetic Scale-Up for Research Material Production

While the laboratory-scale synthesis of pyrazine derivatives is well-established, scaling up the production of this compound for extensive preclinical and potential clinical studies presents several challenges. The synthesis would likely involve the coupling of a pyrazine-2-carboxylic acid derivative with a 4-aminophenylacetic acid derivative.

Potential challenges in the synthetic scale-up could include:

Cost and availability of starting materials: The substituted phenylacetic acid precursor may not be readily available in large quantities.

Reaction efficiency and purification: Amide coupling reactions can sometimes have moderate yields and require extensive purification, which can be costly and time-consuming on a large scale. nih.gov

Process safety and environmental impact: The use of hazardous reagents or solvents would need to be carefully managed and potentially replaced with greener alternatives for large-scale production.

Future research in this area should focus on developing a robust, efficient, and cost-effective synthetic route that is amenable to scale-up. This might involve exploring novel catalytic systems or flow chemistry approaches.

Identification of New Lead Compounds Based on the this compound Scaffold

The this compound structure can serve as a versatile scaffold for the generation of a library of new chemical entities. Structure-activity relationship (SAR) studies will be crucial in identifying new lead compounds with enhanced potency and selectivity. nih.gov

Potential Modifications for SAR Studies:

Scaffold PositionPotential ModificationsRationale
Pyrazine Ring Introduction of various substituents (e.g., halogens, alkyl groups)To modulate electronic properties and binding interactions nih.gov
Phenyl Ring Substitution with electron-donating or electron-withdrawing groupsTo influence pharmacokinetic properties and target engagement
Acetic Acid Moiety Conversion to esters, amides, or other bioisosteresTo alter solubility, stability, and prodrug potential
Amide Linker Replacement with other linkers (e.g., reverse amide, sulfonamide)To explore different chemical space and binding modes

By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the SAR and identify new lead compounds with superior therapeutic potential. nih.gov The insights gained from such studies could pave the way for the development of a new generation of pyrazine-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing [4-(pyrazine-2-amido)phenyl]acetic acid, and how is structural purity validated?

  • Methodology : The compound can be synthesized via amide coupling between pyrazine-2-carboxylic acid and 4-aminophenylacetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt). Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For analogs like trifluoroacetamido derivatives, fluorinated intermediates require careful handling under inert conditions .
  • Data Validation : Purity is assessed via HPLC (>95%), and crystallography (if crystals form) confirms stereochemistry.

Q. How does this compound compare to phenylacetic acid (PAA) in plant tissue culture systems?

  • Experimental Design : Test the compound alongside PAA in Murashige and Skoog (MS) media for chickpea (Cicer arietinum) cotyledonary node explants. Use BAP (2.0 mg/dm³) with varying concentrations (0.5–3.0 mg/dm³) of the compound. Monitor shoot induction frequency and morphology over 4 weeks.
  • Findings : PAA at 1.0 mg/dm³ + BAP achieved 100% shoot induction in chickpea . Pyrazine-derived analogs may alter auxin-like activity due to enhanced hydrogen bonding from the pyrazine ring, potentially improving regeneration efficiency .

Advanced Research Questions

Q. What molecular mechanisms underlie the auxin-like activity of this compound in shoot regeneration?

  • Methodology : Perform transcriptomic analysis (RNA-seq) on treated explants to identify auxin-responsive genes (e.g., AUX/IAA, ARF). Compare with PAA-treated controls. Use Arabidopsis mutants (e.g., tir1/afb) to test dependency on auxin receptor pathways.
  • Data Contradictions : While PAA induces direct organogenesis without callusing, pyrazine analogs may trigger transient callus formation due to altered receptor affinity .

Q. How do structural modifications (e.g., fluorination or methyl groups) on the pyrazine ring affect bioactivity?

  • Experimental Design : Synthesize derivatives with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methyl) groups. Test in sunflower (Helianthus annuus) shoot elongation assays with GA₃ (0.2 mg/dm³).
  • Results : Trifluoroacetamido analogs (e.g., C10H8F3NO3) show prolonged stability in vitro but may reduce root elongation efficiency by 20% compared to non-fluorinated analogs .

Q. Can this compound overcome genotype-dependent regeneration barriers in legumes?

  • Protocol : Apply the compound to recalcitrant chickpea genotypes (e.g., ICCV-10) using cotyledonary nodes from 7-day-old seedlings. Compare with Annigeri, a high-regeneration genotype.
  • Outcome : Annigeri showed 44 shoots/explant with PAA + BAP, while ICCV-10 had lower efficiency. Pyrazine derivatives may reduce genotype dependency by modulating cytokinin crosstalk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.